molecular formula C12H9I2NO2 B12603851 10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one CAS No. 918161-89-4

10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one

Cat. No.: B12603851
CAS No.: 918161-89-4
M. Wt: 453.01 g/mol
InChI Key: FNUPFMLRGZJNNU-UHFFFAOYSA-N
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Description

10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one is a tricyclic compound that belongs to the oxazinoindolone family. This compound is characterized by the presence of two iodine atoms and a fused polycyclic structure, which includes an indole and an oxazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one typically involves the intramolecular cyclization of indole-2-carboxylic acid with an appropriate N-tethered alkyne. This reaction proceeds via a 6-exo-dig cyclization pathway and is catalyzed by palladium (Pd) complexes. The reaction conditions often include the use of a Pd(0) complex in combination with a substrate-tethered acid, which facilitates the 1,2-addition of carboxylic acids to alkynes . This method is highly atom-economical and yields the desired oxazinoindolone core in high yields (55-93%) .

Chemical Reactions Analysis

10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The oxazinoindolone core can be further functionalized through cyclization reactions, which can introduce additional rings or modify existing ones.

Common reagents used in these reactions include palladium catalysts, carboxylic acids, and alkynes . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted oxazinoindolones and related derivatives.

Scientific Research Applications

10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential biological activities, such as anticancer, antitubercular, and herbicidal properties. It is being studied for its potential use in developing new therapeutic agents.

    Organic Synthesis: The unique structure of the compound makes it a valuable intermediate in the synthesis of other complex molecules. It can be used to construct various polycyclic systems and functionalized derivatives.

    Biological Research: The compound’s biological activities make it a subject of interest in studying its interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are thought to be mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with proteins involved in cell signaling and regulation .

Comparison with Similar Compounds

10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one can be compared with other similar compounds, such as:

Properties

CAS No.

918161-89-4

Molecular Formula

C12H9I2NO2

Molecular Weight

453.01 g/mol

IUPAC Name

10-iodo-3-(iodomethyl)-3,4-dihydro-[1,4]oxazino[4,3-a]indol-1-one

InChI

InChI=1S/C12H9I2NO2/c13-5-7-6-15-9-4-2-1-3-8(9)10(14)11(15)12(16)17-7/h1-4,7H,5-6H2

InChI Key

FNUPFMLRGZJNNU-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C(C3=CC=CC=C3N21)I)CI

Origin of Product

United States

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